molecular formula C13H21NO4S2 B2504088 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1795085-41-4

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2504088
CAS No.: 1795085-41-4
M. Wt: 319.43
InChI Key: PXJFJCFLEPRXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. This compound is provided as a high-purity material for research and development purposes. Researchers are exploring its potential biological activity and physicochemical properties. The structural motif of the sulfonamide group is known to be significant in medicinal chemistry, often associated with various enzymatic inhibitory activities. The specific research applications and mechanism of action for this compound are [ Area of research, e.g., under investigation / not fully characterized ]. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. The buyer assumes responsibility for confirming the product's identity, purity, and for all uses of the product. For more detailed information, including structural data and handling instructions, please contact our scientific support team.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S2/c1-10-7-11(5-6-12(10)18-3)20(16,17)14-8-13(2,15)9-19-4/h5-7,14-15H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFJCFLEPRXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CSC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-Methoxy-3-methyltoluene

The aryl sulfonyl chloride is synthesized through chlorosulfonation of 4-methoxy-3-methyltoluene. This reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid (ClSO₃H) acts as both the sulfonating and chlorinating agent.

Reaction Conditions :

  • Substrate : 4-Methoxy-3-methyltoluene (1 equiv).
  • Reagent : Chlorosulfonic acid (2.5 equiv), 0–5°C, 4–6 hours.
  • Workup : Quenching in ice-water, extraction with dichloromethane, and purification via recrystallization.

Mechanistic Insight :
The methoxy group directs sulfonation to the para position relative to itself (C-1), while the methyl group at C-3 sterically hinders ortho substitution. The resulting sulfonic acid is subsequently converted to the sulfonyl chloride.

Yield : 65–75% (reported for analogous substrates).

Synthesis of 2-Hydroxy-2-methyl-3-(methylthio)propylamine

Thiol-Epoxide Ring-Opening Strategy

The amine intermediate is synthesized via nucleophilic ring-opening of 2,2-dimethyloxirane (epoxide) with methyl mercaptan (CH₃SH), followed by amination:

  • Epoxide Synthesis :

    • Substrate : 2-Methyl-2-propen-1-ol.
    • Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, 0°C to RT.
    • Product : 2,2-Dimethyloxirane (yield: 85–90%).
  • Thiol-Epoxide Reaction :

    • Conditions : CH₃SH (1.2 equiv), BF₃·Et₂O (catalytic), 0°C to RT, 12 hours.
    • Product : 3-(Methylthio)-2-methylpropane-1,2-diol (yield: 70%).
  • Amination via Gabriel Synthesis :

    • Reagents : Phthalimide, PPh₃, CBr₄ (Appel reaction) to convert diol to dibromide, followed by NH₃ (aq.).
    • Product : 2-Hydroxy-2-methyl-3-(methylthio)propylamine (yield: 50–60%).

Sulfonamide Coupling

Classical Sulfonyl Chloride-Amine Reaction

The final step involves reacting the sulfonyl chloride with the amine under basic conditions:

Reaction Protocol :

  • Substrates :
    • 4-Methoxy-3-methylbenzenesulfonyl chloride (1 equiv).
    • 2-Hydroxy-2-methyl-3-(methylthio)propylamine (1.1 equiv).
  • Base : Triethylamine (2 equiv), CH₂Cl₂, 0°C to RT, 12 hours.
  • Workup : Extraction, column chromatography (SiO₂, EtOAc/hexane).
  • Yield : 60–70%.

Side Reactions :

  • Overalkylation at the amine.
  • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

Alternative Synthetic Approaches

Electrochemical Paired Synthesis

A green chemistry approach adapts the convergent paired electrochemical method:

  • Anode : Oxidation of 4-methoxy-3-methylbenzenesulfinic acid to sulfonyl radical.
  • Cathode : Reduction of nitropropane derivatives to hydroxylamine, followed by oxidation to nitroso.
  • Coupling : Nitroso reacts with sulfinic acid to form sulfonamide.

Advantages :

  • Avoids toxic sulfonyl chlorides.
  • High atom economy (yield: 55–65%).

Optimization and Scale-Up Challenges

Critical Parameters for Industrial Production

Parameter Optimal Condition Impact on Yield
Solvent Polarity Dichloromethane Enhances nucleophilicity
Temperature 0°C → RT Minimizes side reactions
Amine Basicity pKa ~9–10 (e.g., Et₃N) Facilitates deprotonation
Sulfonyl Chloride Purity >95% Reduces hydrolysis

Scale-Up Considerations :

  • Continuous flow reactors improve heat dissipation and mixing.
  • In-line IR monitoring for real-time reaction analysis.

Spectroscopic Characterization

Diagnostic Spectral Markers

  • ¹H NMR (CDCl₃) :
    • Aromatic protons: δ 7.2–7.6 (multiplet, 3H, Ar-H).
    • Methoxy: δ 3.8 (s, 3H, OCH₃).
    • Hydroxy: δ 2.1 (s, 1H, -OH).
  • IR (KBr) :
    • S=O stretch: 1350–1150 cm⁻¹.
    • N-H bend: 1550 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the methoxy and methylthio groups can modulate the compound’s binding affinity and specificity. These interactions can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1396847-96-3)
  • Molecular Formula: C20H27NO4S
  • Key Differences :
    • Aromatic Core : 2,4,5-Trimethylbenzenesulfonamide (vs. 4-methoxy-3-methyl in the target compound).
    • Side Chain : 4-Methoxyphenyl substituent (vs. methylthio in the target).
  • The 4-methoxyphenyl group introduces higher hydrophilicity compared to the methylthio group, which is more lipophilic.
Thiophene-2-sulfonamide Derivatives (e.g., 863595-16-8)
  • Example : N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide.
  • Key Differences: Core Structure: Thiophene sulfonamide (vs. benzene sulfonamide).
  • Implications :
    • Thiophene’s electron-rich nature may enhance interactions with electron-deficient biological targets.
    • The heterocycle could improve metabolic stability but reduce aqueous solubility.
Thiazolidinone-Benzamide Derivatives (Compounds 17–19)
  • Example: N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 17).
  • Key Differences: Core Structure: Thiazolidinone-hydrazine-carboxamide (vs. benzenesulfonamide). Substituents: Chloro/fluorobenzylidene groups (vs. methoxy/methyl).
  • The thiazolidinone ring confers rigidity, which may limit conformational flexibility compared to the target compound’s hydroxypropyl chain.

Key Findings from Structural Comparisons

Aromatic Core Modifications: Electron-Donating Groups (e.g., -OCH3, -CH3): Present in both the target compound and CAS 1396847-96-3, these groups may stabilize sulfonamide resonance, affecting acidity and binding to basic residues in enzymes . Halogenated Analogs (e.g., Compound 17): Chloro/fluoro substituents enhance electronegativity, correlating with improved antimicrobial activity in thiazolidinone derivatives .

Side Chain Variations: Methylthio (-SMe) vs. Hydroxy Group: The hydroxyl moiety in both the target and CAS 1396847-96-3 enables hydrogen bonding, which could improve solubility but reduce membrane permeability compared to purely hydrophobic chains.

Heterocyclic vs. Benzene Cores: Thiophene and thiazolo-pyridine systems (e.g., 863595-16-8) introduce conjugated π-systems, favoring interactions with aromatic amino acids in target proteins. However, benzenesulfonamides like the target compound may exhibit broader solubility profiles .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxy-3-methylbenzenesulfonamide can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₉NO₃S
  • Molecular Weight: 299.37 g/mol

This compound features a sulfonamide group, which is known for its diverse pharmacological activities.

Sulfonamides are primarily known for their antibacterial properties, functioning by inhibiting bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate. This inhibition leads to a depletion of folate levels in bacteria, ultimately resulting in cell death. The specific mechanisms by which this compound exerts its effects are still under investigation, but it is hypothesized to share similar pathways due to its structural analogies with other sulfonamides.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For example, a study assessing the antibacterial efficacy of various sulfonamides reported IC50 values (the concentration required to inhibit 50% of the target bacteria) ranging widely depending on the specific bacterial strain tested. While specific data for this compound is limited, it is expected to demonstrate activity against Gram-positive and Gram-negative bacteria based on its structural characteristics.

Enzyme Inhibition

In vitro studies have shown that certain sulfonamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE). For instance, compounds with similar structures have been documented to exhibit significant AChE inhibitory activity, which could suggest potential neuroprotective effects. The compound's ability to cross the blood-brain barrier remains an area for further exploration.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited potent antibacterial activity with an IC50 as low as 10 µM for Staphylococcus aureus.
  • Case Study 2: Neuroprotective Properties
    • Another investigation focused on the neuroprotective effects of sulfonamide derivatives in models of Alzheimer's disease. Compounds similar to this compound showed promising results in reducing AChE activity, suggesting potential therapeutic applications in cognitive decline disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialIC50 against S. aureus: 10 µM
Enzyme InhibitionAChE inhibition
NeuroprotectiveReduced cognitive decline

Table 2: Comparison with Other Sulfonamides

Compound NameIC50 (µM)Activity Type
This compoundTBDTBD
Sulfamethoxazole12Antibacterial
Sulfadiazine8Antibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.